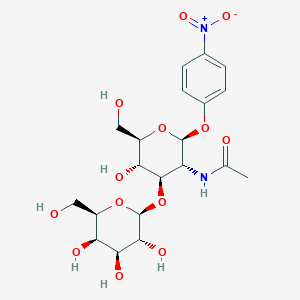
2-Amino-5-Fluorbenzoesäure
Übersicht
Beschreibung
Fludeoxyglucose, auch bekannt als 2-Desoxy-2-Fluor-D-Glucose, ist eine radiopharmazeutische Verbindung, die hauptsächlich in der Positronen-Emissions-Tomographie (PET) eingesetzt wird. Es handelt sich um ein Glucose-Analogon, bei dem die Hydroxylgruppe an der C-2-Position durch ein radioaktives Fluor-18-Isotop ersetzt ist. Diese Verbindung wird häufig in der medizinischen Diagnostik eingesetzt, insbesondere in der Onkologie, Kardiologie und Neurologie, um den Glukosestoffwechsel in Geweben zu beurteilen .
Wissenschaftliche Forschungsanwendungen
Fludeoxyglucose wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie, umfassend eingesetzt. In der Chemie dient es als Tracer für die Untersuchung des Glukosestoffwechsels. In der Biologie wird es verwendet, um zelluläre Prozesse zu untersuchen, die den Glukoseaufnahme betreffen. In der Medizin ist Fludeoxyglucose ein wichtiges diagnostisches Werkzeug in der PET-Bildgebung zum Nachweis von Krebs, zur Beurteilung der Herzfunktion und zur Beurteilung neurologischer Erkrankungen. In der Industrie wird es bei der Entwicklung und Prüfung neuer Radiopharmazeutika eingesetzt .
Wirkmechanismus
Fludeoxyglucose wirkt als Glucose-Analogon und wird über Glukosetransporter von Zellen aufgenommen. Im Inneren der Zelle wird es durch Hexokinase phosphoryliert, um Fludeoxyglucose-6-phosphat zu bilden. Im Gegensatz zu Glucose-6-phosphat kann Fludeoxyglucose-6-phosphat keine weitere Glykolyse durchlaufen, was zu seiner Akkumulation innerhalb der Zelle führt. Diese Akkumulation ermöglicht die Visualisierung des Glukosestoffwechsels in Geweben mithilfe der PET-Bildgebung .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-5-fluorobenzoic acid is the tryptophan pathway in yeast . This compound acts as an antimetabolite for this pathway . The tryptophan pathway is crucial for the survival of many microbial pathogens .
Mode of Action
2-Amino-5-fluorobenzoic acid interacts with its target by acting as a toxic antimetabolite . It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This is because the TRP1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to 2-Amino-5-fluorobenzoic acid feedback inhibition .
Biochemical Pathways
The compound affects the tryptophan pathway . This pathway is responsible for the biosynthesis of tryptophan, an essential amino acid. When 2-Amino-5-fluorobenzoic acid inhibits this pathway, it can lead to a growth-based, positive selection of the TRP1 marker .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-Amino-5-fluorobenzoic acid’s action primarily involve the inhibition of the tryptophan pathway . This inhibition can lead to a growth-based, positive selection of the TRP1 marker in S. cerevisiae . It is also used in the synthesis of potential anticancer agents .
Action Environment
The action, efficacy, and stability of 2-Amino-5-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols . These precautions suggest that the compound’s action can be affected by the conditions in which it is stored and handled.
Biochemische Analyse
Biochemical Properties
2-Amino-5-fluorobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is used as an antimetabolite for the tryptophan pathway in yeast . This compound can be used to counterselect for TRP1, a commonly used genetic marker in yeast . The strain of yeast that lacks the enzymes required for the conversion of anthranilic acid to tryptophan is resistant to 2-Amino-5-fluorobenzoic acid .
Cellular Effects
The effects of 2-Amino-5-fluorobenzoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-fluorobenzoic acid involves its interactions with biomolecules and its role as an antimetabolite . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Amino-5-fluorobenzoic acid is involved in the tryptophan pathway in yeast . It interacts with enzymes or cofactors in this pathway
Transport and Distribution
The transport and distribution of 2-Amino-5-fluorobenzoic acid within cells and tissues involve potential interactions with transporters or binding proteins
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Fludeoxyglucose beinhaltet die nukleophile Substitution einer Fluor-18-Isotop für die Hydroxylgruppe an der C-2-Position eines Glucosemoleküls. Der Prozess beginnt in der Regel mit der Herstellung von Fluor-18 mittels eines Zyklotrons. Das Fluor-18 wird dann unter bestimmten Bedingungen mit einem Vorläufermolekül, wie z. B. Mannose-Triflat, umgesetzt, um Fludeoxyglucose zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Fludeoxyglucose erfolgt in spezialisierten radiopharmazeutischen Einrichtungen, die mit Zyklotronen und automatisierten Synthesmodulen ausgestattet sind. Der Prozess umfasst die Bestrahlung von mit Sauerstoff-18 angereichertem Wasser zur Herstellung von Fluor-18, gefolgt von dessen Einbau in das Glucose-Analogon unter Verwendung von automatisierten Synthesmodulen wie dem GE FASTLab2. Diese Methode gewährleistet hohe radiochemische Ausbeuten und Reinheit, was sie für klinische Anwendungen geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fludeoxyglucose unterliegt in biologischen Systemen hauptsächlich Phosphorylierungsreaktionen. Es wird durch Hexokinase phosphoryliert, um Fludeoxyglucose-6-phosphat zu bilden, das dann aufgrund seiner Unfähigkeit, eine weitere Glykolyse zu durchlaufen, in Zellen eingeschlossen wird .
Häufige Reagenzien und Bedingungen: Die Synthese von Fludeoxyglucose beinhaltet Reagenzien wie Mannose-Triflat und Fluor-18. Die Reaktionsbedingungen umfassen die Verwendung eines Zyklotrons zur Herstellung von Fluor-18 und automatisierter Synthesmodule, um den Einbau von Fluor-18 in das Glucose-Analogon zu erleichtern .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von Fludeoxyglucose gebildet wird, ist Fludeoxyglucose-6-phosphat, das sich in Geweben mit hohem Glukosestoffwechsel, wie z. B. Krebszellen, ansammelt .
Vergleich Mit ähnlichen Verbindungen
Fludeoxyglucose ist unter den Glucose-Analoga einzigartig, da es das radioaktive Fluor-18-Isotop enthält, das seinen Einsatz in der PET-Bildgebung ermöglicht. Ähnliche Verbindungen sind Desoxyglucose und Fluorodesoxyglucose, die ebenfalls als Glucose-Analoga dienen, aber nicht die radioaktive Komponente aufweisen, die für die PET-Bildgebung erforderlich ist. Die Fähigkeit von Fludeoxyglucose, eine Echtzeitbildgebung des Glukosestoffwechsels bereitzustellen, macht es zu einem wertvollen Werkzeug in der medizinischen Diagnostik .
Liste ähnlicher Verbindungen:- Desoxyglucose
- Fluorodesoxyglucose
- Glucose-Analoga ohne radioaktive Isotope
Eigenschaften
IUPAC Name |
2-amino-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMGQZTBWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196231 | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-08-2 | |
| Record name | 2-Amino-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?
A1: 2-Amino-5-fluorobenzoic acid serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []
Q2: How is the structure of 2-Amino-5-fluorobenzoic acid described in the research?
A2: 2-Amino-5-fluorobenzoic acid is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []
Q3: Are there any studies exploring the vibrational properties of 2-Amino-5-fluorobenzoic acid?
A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of 2-Amino-5-fluorobenzoic acid. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []
Q4: What types of derivatives of 2-Amino-5-fluorobenzoic acid have been synthesized?
A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of 2-Amino-5-fluorobenzoic acid. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of 2-Amino-5-fluorobenzoic acid derivatives, potentially for diverse chemical properties and applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)













